molecular formula C14H14ClNO2S B5541899 N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

Cat. No.: B5541899
M. Wt: 295.8 g/mol
InChI Key: KIDFLXCNWLKSRW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, also known as CEBS, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds, which have been used for their antibacterial and antifungal properties. However, CEBS is not used as a drug due to its limited efficacy and potential side effects. Instead, it is used as a tool for studying biological systems and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

Structural Analysis and Medicinal Potential

N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, a compound with potential medicinal applications, exhibits a structure stabilized by extensive intra- and intermolecular hydrogen bonds. In its related structures, the sulfonamide groups are hydrogen bonded, forming chains of molecules, which contribute to its potential as a novel compound in medical applications. (Siddiqui et al., 2008)

Synthesis and Characterization

The synthesis process of this compound involves reacting methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate with hydrazine. This process results in a range of derivatives characterized by various techniques such as FTIR, NMR, and Mass spectrometry. These synthesized compounds show significant enzyme inhibition potential, making them valuable in medicinal chemistry. (Kausar et al., 2019)

Biological Applications and Screening

The derivatives of this compound have been synthesized and evaluated for their biological potential. These compounds exhibit moderate to good activities against Gram-negative and Gram-positive bacteria and are also subjected to enzyme inhibition potential studies. (Aziz‐ur‐Rehman et al., 2014)

Antiproliferative Activity

Specific derivatives of this compound have been prepared as potential antiproliferative agents. Their activity against a panel of tumor cell lines indicates promising results, suggesting their potential in cancer therapy. (Motavallizadeh et al., 2014)

Carbonic Anhydrase Inhibition

Several derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase enzymes. These studies contribute to understanding the compound's potential in treating conditions involving these enzymes. (Gul et al., 2016)

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

Other derivatives of this compound were synthesized and investigated for cytotoxicity against cancer cell lines and inhibitory effects on carbonic anhydrase enzymes, demonstrating their potential in cancer treatment. (Gul et al., 2016)

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-13-8-6-12(7-9-13)10-11-16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDFLXCNWLKSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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